molecular formula C9H7BrN2 B112583 4-Amino-3-bromoisoquinoline CAS No. 40073-37-8

4-Amino-3-bromoisoquinoline

Cat. No. B112583
CAS RN: 40073-37-8
M. Wt: 223.07 g/mol
InChI Key: DERRKDMURMTHHF-UHFFFAOYSA-N
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Description

4-Amino-3-bromoisoquinoline is a chemical compound with the empirical formula C9H7BrN2 . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of quinoline derivatives like 4-Amino-3-bromoisoquinoline involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of 4-Amino-3-bromoisoquinoline is 223.07 . The SMILES string for this compound is NC1=C (Br)C=NC2=C1C=CC=C2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Indazolo[3,2-a]isoquinolin-6-amines : A study by Balog et al. (2013) describes the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, using 4-substituted 1-bromoisoquinolin-3-amines, which could have potential applications in fluorescence-based applications (Balog, Riedl, & Hajos, 2013).

  • Nucleophilic Substitution Mechanisms : Sanders et al. (2010) explored the nucleophilic substitution of 3-bromoisoquinoline, revealing insights into the chemical behavior of such compounds, which can inform further synthetic applications (Sanders, Dijk, & Hertog, 2010).

Biological and Pharmacological Investigations

  • Cytotoxic Activity in Cancer Cells : Delgado et al. (2012) synthesized a variety of aminoquinones structurally related to marine isoquinolinequinones and evaluated their cytotoxic activity against various human cancer cell lines. This includes the study of 7-Amino-6-bromoisoquinoline-5,8-quinone, indicating its potential as an antitumor agent (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

  • Application in Opioid Receptor Research : A study by Van der Poorten et al. (2017) involved the synthesis of novel conformationally constrained amino acids, including 4-amino-8-bromo-2-benzazepin-3-one, and their effects on the μ- and δ-opioid receptors, suggesting a role in the development of new opioid receptor-targeted therapeutics (Van der Poorten et al., 2017).

Other Applications

  • Fluorescent Derivatives : Balog et al. (2011) focused on creating new fluorescent derivatives of 3-amino and 3-hydroxyisoquinolines, indicating the utility of these compounds in fluorescence spectroscopy (Balog et al., 2011).

  • Molecular Docking Studies for Antitumor Agents : Cho et al. (2007) conducted a study on the synthesis of indeno[1,2-c]isoquinolines as potential antitumor agents, showcasing the use of 4-bromo-3-arylisoquinolines in the development of topoisomerase I inhibitors (Cho et al., 2007).

Safety and Hazards

4-Amino-3-bromoisoquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for this compound are H301 - H318 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-bromoisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERRKDMURMTHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348840
Record name 4-Amino-3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromoisoquinoline

CAS RN

40073-37-8
Record name 3-Bromo-4-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40073-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoisoquinolin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-amino-3-bromoisoquinoline react differently compared to its isomer, 3-amino-4-bromoisoquinoline, when treated with potassium amide in liquid ammonia?

A1: While both isomers possess an amino group and a bromine atom on the isoquinoline ring, their positioning significantly influences their reactivity with potassium amide (KNH2) in liquid ammonia. []

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